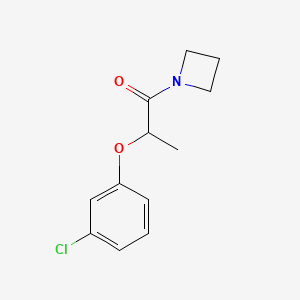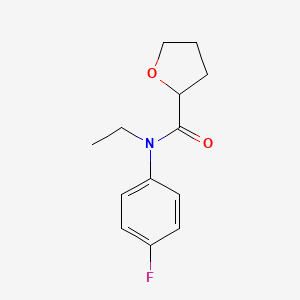
N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide, also known as DHCMT, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide is not fully understood, but it is believed to act by modulating various signaling pathways in cells. It has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. These mechanisms of action may contribute to the therapeutic effects of N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has been found to have various biochemical and physiological effects in scientific research studies. It has been found to reduce oxidative stress, inflammation, and cell proliferation. N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has also been found to improve cognitive function and protect neurons from oxidative stress. These effects may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal studies. However, there are also limitations to using N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide in laboratory experiments. Its mechanism of action is not fully understood, and its efficacy in humans has not been established.
Direcciones Futuras
There are several future directions for research on N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy in animal models of various diseases. Clinical trials are also needed to establish its safety and efficacy in humans. Additionally, the development of more potent and selective analogs of N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide may lead to improved therapeutic agents.
Conclusion:
In conclusion, N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. It has been found to have beneficial effects on oxidative stress, inflammation, and cell proliferation. However, more research is needed to fully understand its mechanism of action and establish its efficacy in humans. The development of more potent and selective analogs of N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide may lead to improved therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide involves the reaction of 3,4-dihydro-2H-chromen-3-ylmethylamine with oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with oxolane-2-carboxamide to yield N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide. The purity of the compound can be improved using various purification methods such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has been studied for its potential therapeutic effects in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has been found to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(14-6-3-7-18-14)16-9-11-8-12-4-1-2-5-13(12)19-10-11/h1-2,4-5,11,14H,3,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJKXOXKGQBCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)
![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)


![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)

![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)
![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)

